Cas no 934558-34-6 (1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one)

1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one is a boronic ester derivative featuring a dioxaborinane ring structure with a phenyl ethanone substituent. This compound is valued for its stability under ambient conditions, making it suitable for storage and handling in synthetic applications. The sterically hindered dioxaborinane moiety enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, enabling efficient C-C bond formation. Its crystalline nature facilitates purification and characterization, while the ketone functional group offers additional derivatization potential. This reagent is particularly useful in pharmaceutical and materials science research, where boronate intermediates are essential for constructing complex organic frameworks. Its balanced reactivity and stability make it a reliable choice for precision synthesis.
1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one structure
934558-34-6 structure
商品名:1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one
CAS番号:934558-34-6
MF:C14H19BO3
メガワット:246.11
CID:3166268
PubChem ID:77058947

1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethanone
    • 1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
    • MFCD28101504
    • AKOS025403969
    • 1-(4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethanone
    • AS-3020
    • 934558-34-6
    • 1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one
    • MDL: MFCD28101504
    • インチ: InChI=1S/C14H19BO3/c1-10-9-14(3,4)18-15(17-10)13-7-5-12(6-8-13)11(2)16/h5-8,10H,9H2,1-4H3
    • InChIKey: RVTCCIACRKFFJV-UHFFFAOYSA-N
    • ほほえんだ: CC1CC(C)(C)OB(C2=CC=C(C=C2)C(=O)C)O1

計算された属性

  • せいみつぶんしりょう: 246.1427246g/mol
  • どういたいしつりょう: 246.1427246g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų

1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one セキュリティ情報

1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B588508-100mg
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
934558-34-6
100mg
$ 65.00 2022-06-07
Apollo Scientific
OR310864-25g
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
934558-34-6
25g
£110.00 2023-09-02
AK Scientific
AMTB978-1g
1-(4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethanone
934558-34-6 97%
1g
$157 2025-02-18
AK Scientific
AMTB978-5g
1-(4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethanone
934558-34-6 97%
5g
$369 2025-02-18
Apollo Scientific
OR310864-100g
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
934558-34-6
100g
£320.00 2023-09-02
TRC
B588508-500mg
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
934558-34-6
500mg
$ 80.00 2022-06-07
Key Organics Ltd
AS-3020-10MG
1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
934558-34-6 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
AS-3020-20MG
1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
934558-34-6 >95%
0mg
£76.00 2023-04-19
A2B Chem LLC
AI62456-1g
1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
934558-34-6 97%
1g
$169.00 2024-07-18
A2B Chem LLC
AI62456-5g
1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
934558-34-6 97%
5g
$397.00 2024-07-18

1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one 関連文献

1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-oneに関する追加情報

Introduction to 1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one (CAS No. 934558-34-6) and Its Applications in Modern Chemical Biology

1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one, identified by the CAS number 934558-34-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile applications. This compound belongs to the class of boron-containing heterocycles, which are widely recognized for their role in various biochemical processes and pharmaceutical developments. The presence of a 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl moiety in its molecular structure endows it with distinctive reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

The phenylethan-1-one backbone of this compound contributes to its ability to participate in diverse chemical reactions, including cross-coupling reactions that are pivotal in modern synthetic methodologies. Boron-containing compounds have been extensively studied for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary organic synthesis that enables the formation of carbon-carbon bonds under mild conditions. The 4,4,6-trimethyl substitution pattern further enhances the stability and reactivity of the boron center, facilitating efficient transformations in synthetic pathways.

In recent years, the demand for advanced intermediates like 1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one has surged due to their application in developing novel therapeutic agents. The pharmaceutical industry has increasingly relied on boronic acid derivatives for their role in designing small-molecule inhibitors and probes that interact with biological targets. For instance, boronate esters derived from such compounds have been explored as potential candidates for treating inflammatory diseases and cancer by modulating key enzymatic pathways.

One of the most compelling aspects of CAS No. 934558-34-6 is its potential in medicinal chemistry. The combination of a phenyl ring and an ethanone group provides a scaffold that can be easily modified to achieve specific biological activities. Researchers have leveraged this compound to synthesize analogs with enhanced binding affinity to protein targets. The trimethyl-substituted dioxaborane moiety not only improves solubility but also allows for selective functionalization at multiple sites, enabling the creation of structurally diverse libraries for high-throughput screening.

The synthesis of 1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one involves sophisticated methodologies that highlight the intersection of organic chemistry and materials science. The preparation typically requires multi-step reactions involving boronation followed by functional group interconversions. Advances in catalytic systems have enabled more efficient and scalable production processes for this compound. For example, palladium-catalyzed borylation reactions have been optimized to minimize side products and maximize yield.

The role of this compound extends beyond pharmaceutical applications into agrochemicals and materials science. In agrochemistry, boron-containing compounds are known for their ability to enhance plant growth and resistance to pathogens. The structural features of CAS No. 934558-34-6 make it a promising candidate for developing new pesticides or plant growth regulators that are both effective and environmentally sustainable.

From a materials science perspective, the unique electronic properties of boron heterocycles have been exploited in designing advanced materials with applications in electronics and photonics. The trimethyl-dioxaborane group can influence electron delocalization within the molecule, making it suitable for use in organic semiconductors or luminescent materials. Such applications are particularly relevant as the demand for flexible electronics and energy-efficient lighting solutions grows.

The latest research trends indicate that 1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-y)phenylethan-1-one is being integrated into cutting-edge technologies such as CRISPR-Cas9 gene editing tools. Boronate-linked probes have been developed as fluorescent reporters that help visualize DNA repair mechanisms during gene therapy procedures. This underscores the compound's significance not only as a synthetic intermediate but also as a tool for understanding complex biological processes at the molecular level.

In conclusion,CAS No 934558 34 6 represents a versatile compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it indispensable in pharmaceutical research while also offering potential applications in agriculture and advanced materials engineering. As synthetic methodologies continue to evolve,1 4 (44 6 Trimethyl 13 2 Dioxaborinan 22 yl phenylethan 11 one) is poised to remain at the forefront of chemical innovation.

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